Product packaging for 3-Ethylheptanal(Cat. No.:CAS No. 2570-97-0)

3-Ethylheptanal

Cat. No.: B3381632
CAS No.: 2570-97-0
M. Wt: 142.24 g/mol
InChI Key: GDVBVQRZGJITDD-UHFFFAOYSA-N
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Description

3-Ethylheptanal is a useful research compound. Its molecular formula is C9H18O and its molecular weight is 142.24 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O B3381632 3-Ethylheptanal CAS No. 2570-97-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethylheptanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-3-5-6-9(4-2)7-8-10/h8-9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVBVQRZGJITDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317007
Record name 3-Ethylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2570-97-0
Record name 3-Ethylheptanal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2570-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethylheptanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance in Modern Chemical Synthesis

3-Ethylheptanal serves as a valuable and versatile building block in contemporary organic synthesis angenechemical.com. Its strategic placement of functional groups allows it to act as a key precursor in the creation of a diverse array of organic compounds, including aldehydes, ketones, and alcohols, through various chemical transformations such as oxidation, reduction, and condensation reactions angenechemical.com.

The compound's utility extends to the production of specialized materials, finding application as a crucial intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals angenechemical.com. Researchers leverage this compound as a reagent in the preparation of complex organic molecules, facilitating access to varied structural motifs that are essential for further exploration and development in fields like drug discovery and material science angenechemical.com.

Furthermore, this compound has been identified as a product in the hydroformylation of internal olefins, a significant industrial process for aldehyde synthesis rsc.org. In specific research contexts, it has been employed in the synthesis of advanced materials, such as thieno[2',3':5,6]benzo[1,2-d:4,3-d']bisthiazole (TBTz)-based monomers. In these synthetic pathways, this compound is reacted via lithiation to form an alcoholic TBTz derivative, which is then further elaborated researchgate.net. This demonstrates its role in sophisticated, multi-step synthetic strategies aimed at creating novel functional materials.

Table 1: Key Properties of this compound

PropertyValueSource
IUPAC NameThis compound lookchem.comnih.govsigmaaldrich.com
CAS Number2570-97-0 lookchem.comnih.govsigmaaldrich.comguidechem.com
Molecular FormulaC9H18O lookchem.comnih.govsigmaaldrich.comguidechem.com
Molecular Weight ( g/mol )142.24 sigmaaldrich.comvulcanchem.com
Canonical SMILESCCCCC(CC)CC=O lookchem.comnih.govsigmaaldrich.com
XLogP33.2 angenechemical.comlookchem.comnih.gov
Rotatable Bond Count6 angenechemical.comlookchem.comnih.gov
Hydrogen Bond Acceptor Count1 angenechemical.comlookchem.comnih.gov

Overview of Molecular Architecture and Intrinsic Reactivity Potential

3-Ethylheptanal possesses a molecular structure defined by a seven-carbon chain (heptane) with an ethyl group attached to the third carbon atom, and an aldehyde functional group (-CHO) at the terminal position of the main chain. Its molecular formula is C9H18O, and it has an average molecular weight of approximately 142.24 g/mol lookchem.comnih.govsigmaaldrich.comguidechem.com. The structure can be represented by the canonical SMILES string CCCCC(CC)CC=O lookchem.comnih.govsigmaaldrich.com.

The presence of the aldehyde group is central to its intrinsic reactivity potential. Aldehydes are known for their susceptibility to nucleophilic attack at the carbonyl carbon, making them key intermediates in a wide range of reactions. These include:

Oxidation: this compound can be oxidized to the corresponding carboxylic acid, 3-ethylheptanoic acid angenechemical.com.

Reduction: It can be reduced to the primary alcohol, 3-ethylheptanol angenechemical.com.

Condensation Reactions: The aldehyde group can participate in various condensation reactions, such as aldol (B89426) condensations, forming carbon-carbon bonds and leading to more complex structures angenechemical.com.

Nucleophilic Addition: Reactions with nucleophiles like Grignard reagents or organolithium compounds can occur at the carbonyl carbon, extending the carbon chain.

The specific branching at the third carbon, with an ethyl substituent, influences the steric environment around the aldehyde group and the adjacent carbons. This branching can affect reaction rates and regioselectivity in certain transformations. Computed descriptors such as an XLogP3 value of 3.2 suggest a moderate lipophilicity, while a rotatable bond count of 6 indicates a degree of conformational flexibility angenechemical.comlookchem.comnih.gov. The single hydrogen bond acceptor site (the oxygen atom of the aldehyde) also plays a role in its intermolecular interactions.

Chemical Reactivity and Transformational Chemistry of 3 Ethylheptanal

Reactivity of the Alkyl Chain and Stereochemical Control

Chiral Induction and Stereoselective Transformations at the C3 Position

The carbon atom at the C3 position in 3-ethylheptanal is a stereogenic center, meaning it is bonded to four different substituents: a hydrogen atom, an ethyl group, a propyl group, and the aldehyde-bearing carbon chain. This chirality is of significant interest in synthetic chemistry, particularly for applications where specific enantiomers are required, such as in pharmaceuticals or fine chemicals.

Research into the stereoselective synthesis of chiral aldehydes, including those with branched structures like this compound, often involves asymmetric catalysis. For instance, copper-catalyzed asymmetric conjugate addition reactions have been employed to synthesize chiral molecules, with studies indicating the potential for creating enantiomerically enriched products molaid.com. While specific catalytic systems and detailed stereochemical outcomes for the direct asymmetric synthesis of this compound at the C3 position are not extensively detailed in the provided search results, the general principles of asymmetric synthesis highlight the importance of controlling stereochemistry. Methodologies such as asymmetric hydrogenation, enantioselective alkylation, or chiral auxiliary-mediated reactions are broadly applicable to aldehydes and their precursors, aiming to produce a single enantiomer with high enantiomeric excess (ee) chiralpedia.com. The development of chiral catalysts and reagents is crucial for achieving such stereocontrol, enabling the synthesis of enantiopure (R)- or (S)-3-ethylheptanal.

Derivatization Strategies for Advanced Chemical Intermediates and Materials

The aldehyde functionality of this compound is highly amenable to various derivatization reactions, yielding compounds that can serve as intermediates for more complex molecules or as components in material science.

Formation of Acetals, Imines, and Related Derivatives of this compound

Acetals: this compound readily reacts with alcohols in the presence of an acid catalyst to form acetals. This reaction typically involves the initial formation of a hemiacetal, followed by the elimination of water to yield the stable acetal. The process can be facilitated by removing water, often through azeotropic distillation or the use of dehydrating agents like molecular sieves, and can be conducted in sealed environments under pressure or heating google.com. Acetals are valuable protecting groups for aldehydes and can also serve as intermediates in various synthetic pathways.

Imines: Reaction of this compound with primary amines leads to the formation of imines (Schiff bases), a process that also involves the elimination of water chemeurope.com. This condensation reaction can be achieved under mild conditions, often with the aid of a catalyst or dehydrating agent. The resulting imines are versatile intermediates that can be further transformed, for example, through reduction to secondary amines or hydrolysis back to the aldehyde and amine chemeurope.comgoogle.com. The synthesis of imines can be integrated into multi-step processes, such as the conversion of alcohols to aldehydes via dehydrogenation, followed by imine formation and subsequent amination google.com.

Related Derivatives: Beyond acetals and imines, the aldehyde group can undergo other transformations, such as oxidation to carboxylic acids or reduction to primary alcohols, yielding 3-ethylheptanoic acid and 3-ethylheptanol, respectively. These derivatives can find their own applications, for instance, in plasticizers for polymers google.com.

Table 1: Common Derivatives of this compound and Their Formation

Derivative TypeReactantsGeneral Reaction ConditionsKey Features/Applications
Acetal This compound + Alcohol (e.g., MeOH)Acid catalyst (e.g., p-TsOH), dehydrating agent (e.g., molecular sieves), heating, sealed environmentAldehyde protection, synthetic intermediates
Imine This compound + Primary Amine (RNH₂)Mild conditions, often with water removal (azeotropic distillation or dehydrating agent)Intermediates for amines, Schiff bases, further functionalization
Carboxylic Acid This compoundOxidizing agents (e.g., KMnO₄, CrO₃, mild oxidants)Precursors for esters, amides, and other acid derivatives
Alcohol This compoundReducing agents (e.g., NaBH₄, LiAlH₄, catalytic hydrogenation)Precursors for ethers, esters, and potential monomers or plasticizers (e.g., 3-ethylheptanol)

Role of this compound in Polymerization and Material Science Applications

This compound plays a role in the synthesis of specialized monomers for advanced materials, particularly in the field of organic electronics. It has been utilized in the preparation of monomers for π-conjugated polymers, which are employed in organic photovoltaics (OPVs) kyoto-u.ac.jp. Specifically, this compound can be reacted to form alcoholic TBTz derivatives, which are then processed into acyl monomers. These monomers are subsequently copolymerized with other building blocks to create polymers with tailored electronic and optical properties.

For example, a thienobenzobisthiazole (TBTz)-based π-conjugated polymer, synthesized using monomers derived from this compound, demonstrated characteristics suitable for OPV applications. The polymerization process yielded a polymer with a number-average molecular weight (Mn) of 70,000 g/mol and a dispersity (Đ) of 2.3, indicating a well-defined polymer structure kyoto-u.ac.jp. Such polymers are crucial for developing next-generation electronic devices due to their semiconducting properties and processability.

While direct polymerization of this compound itself is not commonly reported, its derivatives, or monomers synthesized using it, are integral to creating functional polymers. The ability to introduce specific side chains and functional groups via reactions involving this compound allows for fine-tuning of polymer properties, such as solubility, film-forming ability, and electronic band gaps, which are critical for material performance in applications like organic solar cells, OLEDs, and transistors.

Table 2: Polymer Characteristics Derived from Monomers Synthesized Using this compound

Polymer Type/ApplicationMonomer Synthesis PrecursorKey Polymer CharacteristicsRelevant Applications
TBTz-based π-conjugated polymerThis compoundNumber-average molecular weight (Mn): 70,000 g/mol Dispersity (Đ): 2.3Organic Photovoltaics (OPVs)

Table of Compound Names:

this compound

3-Ethylheptanoic acid

3-Ethylheptanol

(R)-3-Ethylheptanal

(S)-3-Ethylheptanal

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Ethylheptanal

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, these techniques are vital for quality control, process monitoring, and research into its synthesis and properties.

Gas Chromatography (GC) with Specialized Detectors for this compound

Gas Chromatography (GC) is a powerful technique for analyzing volatile and semi-volatile organic compounds. Aldehydes, particularly lower molecular weight ones, can be analyzed directly by GC, though derivatization is often employed to enhance their stability, volatility, and detectability, especially when using specific detectors or when dealing with complex matrices.

Principles and Detectors: GC separates compounds based on their boiling points and interactions with the stationary phase coated inside a capillary column. For aldehydes, common stationary phases include non-polar (e.g., polydimethylsiloxane) and moderately polar (e.g., polyethylene (B3416737) glycol) materials.

Specialized detectors enhance GC's analytical power:

Flame Ionization Detector (FID): A universal detector for organic compounds, FID is highly sensitive to hydrocarbons and is commonly used for general purity analysis of aldehydes researchgate.netchromatographyonline.com.

Mass Spectrometry (MS): GC-MS is invaluable for identifying and confirming the presence of this compound and any co-eluting impurities by providing molecular weight and fragmentation patterns chromatographyonline.comnih.govnih.govresearchgate.net.

Electron Capture Detector (ECD): While not directly sensitive to simple aldehydes, ECD can be used for highly sensitive detection of aldehyde derivatives, such as pentafluorobenzyl oximes (PFBOA), which are formed via derivatization nih.govepa.gov.

Barrier Discharge Ionization Detector (BID): This detector offers the capability to detect many compounds, including lower aldehydes, directly without derivatization, providing a sensitive alternative for certain applications shimadzu.com.

Purity and Isomeric Analysis: GC is adept at separating volatile impurities from the target analyte, allowing for the quantification of purity. For isomeric analysis, GC can often resolve positional isomers (e.g., different branching points) and, in some cases, geometric isomers (E/Z isomers) that may form during derivatization or synthesis researchgate.netnih.govepa.govnih.gov.

Computational and Theoretical Chemistry of 3 Ethylheptanal

Electronic Structure Calculations and Quantum Chemical Characterization

Electronic structure calculations, typically employing Density Functional Theory (DFT) or ab initio methods, are fundamental to characterizing molecules at the quantum mechanical level. These calculations provide detailed information about electron distribution, molecular geometry, and energy landscapes.

Molecular Orbital (MO) theory provides a framework for understanding chemical bonding and reactivity by describing electrons as delocalized across the entire molecule in molecular orbitals. Key orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The HOMO represents the outermost electrons available for donation, while the LUMO represents the lowest energy orbital available for electron acceptance. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's kinetic stability and its susceptibility to chemical reactions, particularly those involving electron transfer researchgate.netnih.govmatlantis.combspublications.netsemanticscholar.orgresearchgate.netscielo.org.mxacs.org. For 3-Ethylheptanal, DFT calculations would yield these orbital energies and the corresponding gap. Global and local reactivity descriptors, such as Fukui functions and electrophilicity indices, derived from these MOs, could further predict preferred sites for electrophilic or nucleophilic attack. While general principles of MO theory are well-established for aldehydes acs.orgsrce.hrresearchgate.net, specific HOMO/LUMO energies and detailed reactivity predictions for this compound are not widely reported.

Computed Descriptors for this compound

The following table summarizes computed physicochemical properties for this compound, derived from computational analysis.

PropertyValueUnitSource
Molecular Weight142.24 g/mol nih.govbspublications.net
XLogP33.2- nih.govbspublications.net
Hydrogen Bond Donor Count0- nih.govbspublications.net
Hydrogen Bond Acceptor Count1- nih.govbspublications.net
Rotatable Bond Count6- nih.govbspublications.net
Topological Polar Surface Area17.1Ų nih.govbspublications.net
Complexity78.8- nih.govbspublications.net

Conformational Analysis and Energy Landscapes

Reaction Mechanism Modeling and Transition State Analysis

Modeling reaction mechanisms computationally involves identifying the step-by-step process by which reactants transform into products, including the characterization of transition states – the highest energy points along the reaction pathway. For aldehydes, common reactions include oxidation, reduction, and nucleophilic additions. DFT calculations, often combined with Transition State Theory (TST), can predict activation energies, reaction rates, and identify key intermediates. Studies on the oxidation of aliphatic aldehydes by OH radicals, for instance, utilize detailed quantum chemical calculations to elucidate reaction pathways and branching ratios acs.orgresearchgate.netphyschemres.org. Similarly, organocatalytic reactions involving aldehydes are often studied using DFT to understand the role of catalysts and the origins of selectivity diva-portal.orgsrce.hrlibretexts.org. However, specific computational studies detailing reaction mechanisms or transition states involving this compound were not found in the literature.

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are widely used to predict the spectroscopic signatures of molecules, aiding in their identification and structural elucidation.

NMR Spectroscopy: Predicted ¹H and ¹³C NMR chemical shifts and coupling constants can be calculated using DFT methods. These predictions are valuable for assigning experimental NMR spectra and understanding the electronic environment of nuclei, which is influenced by molecular conformation and neighboring groups ub.edunih.govlibretexts.orgtdx.catwikipedia.org. For this compound, specific predicted NMR data are not available. However, general trends for aldehydes indicate aldehyde protons appearing significantly downfield (around 9-10 ppm) in ¹H NMR spectra, and protons adjacent to the carbonyl group (α-carbons) appearing around 2.0-2.5 ppm researchgate.net.

IR Spectroscopy: DFT calculations can predict vibrational frequencies, corresponding to IR absorptions. For aldehydes, characteristic C=O stretching vibrations typically appear in the 1700-1730 cm⁻¹ range, while aldehyde C-H stretching vibrations are observed in the 2700-2860 cm⁻¹ region pressbooks.pubresearchgate.netslideshare.net. Specific predicted IR frequencies for this compound are not reported.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard computational approach for predicting UV-Vis absorption spectra. This method calculates electronic excitation energies and oscillator strengths, which correspond to the positions and intensities of absorption bands. For conjugated systems, empirical rules like the Woodward-Fieser rules can also provide estimates of λmax researchgate.netacs.orgiitg.ac.inhnust.edu.cn. While general methods for UV-Vis prediction are well-established matlantis.combspublications.netiitg.ac.inresearchgate.net, specific predicted UV-Vis absorption maxima for this compound were not found.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules in condensed phases and their interactions with their environment. These simulations track the trajectories of atoms and molecules over time based on classical mechanics and force fields, allowing for the investigation of properties such as diffusion, solvation, and intermolecular forces. MD simulations have been used to study the thermal properties of liquid aldehydes and ketones acs.org and the interactions of aldehydes with biological molecules. However, specific MD simulations focusing on the intermolecular interactions of this compound with solvents or other molecules were not identified in the literature.

Compound List

this compound

Industrial and Specialty Chemical Applications of 3 Ethylheptanal

Role as a Key Intermediate in Fine Chemical Synthesis

3-Ethylheptanal serves as a foundational building block in organic synthesis due to the inherent reactivity of its aldehyde group. This functional group readily participates in nucleophilic addition, oxidation, reduction, and condensation reactions, allowing for the construction of more complex molecular architectures. Research indicates its utility in a range of transformations crucial for fine chemical production. For instance, it can undergo Wittig reactions to yield specific alkenes, which can then be further elaborated through various functionalization techniques. Moreover, its participation in reactions like asymmetric reduction or addition can lead to the synthesis of chiral alcohols, compounds of significant interest in the pharmaceutical and agrochemical industries. The aldehyde can also be a precursor in condensation reactions to form heterocyclic compounds, expanding its role in creating diverse structural motifs for specialized applications.

A summary of selected synthetic transformations involving this compound highlights its versatility:

Reaction TypeProduct ClassPotential Application Area
Wittig ReactionAlkenesOrganic synthesis, material precursors
Asymmetric ReductionChiral AlcoholsPharmaceuticals, fine chemicals
Aldol (B89426) Condensationβ-Hydroxy Aldehydes/KetonesSynthesis of complex molecules
Grignard ReactionSecondary AlcoholsOrganic synthesis
Reductive AminationAminesPharmaceuticals, specialty chemicals

Applications in Polymer and Advanced Material Science

While not typically used as a direct monomer in polymerization, this compound or its derivatives can be incorporated into polymer structures or utilized in the development of advanced materials. The aldehyde functionality can be reacted with difunctional compounds, such as diols or diamines, to form acetals or imines, respectively. These linkages can be integrated into polymer backbones or attached as side chains, thereby modifying the material's properties. Derivatives synthesized from this compound, such as unsaturated alcohols obtained through specific chemical modifications, could potentially serve as monomers for various polymerization processes. Furthermore, its structural features may lend themselves to the creation of functionalized surfaces or act as cross-linking agents in polymer networks, contributing to enhanced material performance.

Precursor for Fragrance and Flavor Molecules in Chemical Synthesis

Aldehydes are well-established components in the fragrance and flavor industry, often contributing characteristic notes to perfumes and food products. This compound itself may possess an odor profile, or it can be chemically transformed into molecules with desirable aroma characteristics. Oxidation of the aldehyde can yield the corresponding carboxylic acid, while reduction leads to the alcohol. Esterification of the derived alcohol with various organic acids can produce a range of esters, many of which are known for their fruity or floral scent profiles. For example, esterification with acetic acid could yield an acetate (B1210297) ester with potentially fruity notes. The precise aroma profile of this compound and its derivatives is subject to ongoing investigation within the flavor and fragrance chemistry sectors.

Synthesis PathwayDerived Product ClassPotential Aroma/Flavor Contribution
Oxidation to Carboxylic AcidCarboxylic AcidsVaries (e.g., fatty, waxy notes)
Reduction to Alcohol, followed by EsterificationEstersFruity, floral, sweet notes
Acetal FormationAcetalsVaries (often mild, sweet notes)

Significance in Large-Scale Industrial Chemical Processes

On an industrial scale, the synthesis of aldehydes like this compound often involves processes such as the hydroformylation (oxo process) of specific alkenes. For instance, branched C8 olefins could be hydroformylated to yield C9 aldehydes, including this compound, alongside other isomeric aldehydes google.comgoogle.com. Its significance in large-scale industrial applications stems from its role as an intermediate. Derivatives of this compound may find use in the production of plasticizers, lubricants, or surfactants, where specific branched alkyl chains are beneficial for performance characteristics. The hydroformylation process itself is a cornerstone of the petrochemical industry, producing millions of tons of aldehydes annually, which are then hydrogenated to alcohols for various end-uses rsc.org. The efficient production and utilization of branched aldehydes like this compound are integral to optimizing yields and product portfolios in these large-scale chemical operations.

Compound Names Mentioned:

this compound

Heptanal

Aldehydes

Ketones

Alcohols

Alkenes

Chiral Alcohols

Heterocyclic Compounds

Carboxylic Acids

Esters

Acetals

Imines

Alkyl Halides

Tertiary Alkyl Chlorides

Aroma Compounds

Flavor Molecules

Plasticizers

Lubricants

Surfactants

Environmental Chemistry and Degradation Pathways of 3 Ethylheptanal

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation processes, such as hydrolysis and photolysis, are key pathways for the removal of organic compounds from environmental compartments.

Photodegradation: In the atmosphere, aldehydes can undergo photochemical reactions, primarily through reactions with hydroxyl (OH) radicals. While specific rate constants for 3-Ethylheptanal are not readily available, studies on similar branched alkanes indicate reactivity with OH radicals. For instance, the OH radical reaction rate constant for 3-methylheptane (B165616) at 298 K is approximately 7.71 x 10-12 cm³/molec·s nist.gov. Such reactions can lead to the atmospheric degradation of aldehydes, producing various oxidation products. The atmospheric lifetime of an aldehyde is largely determined by its reaction rate with OH radicals, which is influenced by its molecular structure utoronto.canih.govscialert.net.

Biotic Degradation Pathways and Microbial Biotransformation

Microbial degradation is a crucial process for the removal of organic compounds from the environment. Bacteria and fungi can metabolize hydrocarbons and their derivatives, including aldehydes.

Aerobic and Anaerobic Degradation Mechanisms

The aerobic biodegradation of hydrocarbons often begins with the oxidation of terminal methyl groups by mono- or dioxygenase enzymes, leading to the formation of alcohols, which are subsequently oxidized to aldehydes and then to fatty acids frontiersin.orgresearchgate.netresearchgate.netresearchgate.net. These fatty acids can then enter cellular metabolic pathways, such as the β-oxidation cycle. Aldehyde dehydrogenases (ALDHs) play a significant role in these biotransformation processes science.gov.

Branched hydrocarbons and their derivatives, including branched aldehydes, are generally considered to be biodegraded more slowly than their linear counterparts frontiersin.orgresearchgate.netnih.gov. This is attributed to the steric hindrance caused by branching, which can affect the accessibility of the molecule to microbial enzymes. Studies on branched aldehydes in food contexts have shown that they can be produced and further metabolized by microorganisms science.govcapes.gov.brnih.gov. While specific biodegradation rates for this compound are not documented, its branched structure suggests it may undergo biodegradation, albeit potentially at a slower rate compared to linear C9 aldehydes.

Anaerobic degradation pathways for alkanes exist but are generally less efficient and slower than aerobic processes, often involving mechanisms like fumarate (B1241708) addition or carboxylation researchgate.netresearchgate.net.

Identification of Environmental Metabolites

Specific environmental metabolites resulting from the degradation of this compound have not been identified in the literature. Generally, the oxidation of aldehydes can lead to the formation of corresponding carboxylic acids scialert.netnih.gov. Further microbial metabolism would likely involve the breakdown of these carboxylic acids into smaller molecules that can enter central metabolic pathways, ultimately leading to mineralization (conversion to CO2 and water) under favorable conditions.

Environmental Fate Modeling and Persistence Assessment

Environmental fate modeling relies on understanding a compound's partitioning behavior and degradation rates. Key parameters include the octanol-water partition coefficient (Kow), Henry's Law constant, and soil adsorption coefficient (Koc).

Partitioning: While specific experimental values for this compound are unavailable, estimated Log Kow values for similar branched alkanes suggest moderate lipophilicity science.gov. This implies a potential for partitioning into organic matter in soil and sediment, as well as some bioaccumulation potential in aquatic organisms, though generally considered low for compounds with Log Kow values around 2-3 science.gov. An estimated Henry's Law constant for similar compounds suggests moderate volatility from water science.gov.

Persistence: Aliphatic aldehydes are generally not considered highly persistent in the environment. They are susceptible to both abiotic (photochemical oxidation) and biotic degradation processes scialert.neteuropa.eu. The branched structure of this compound might influence its degradation rate, potentially leading to a longer environmental persistence compared to linear aldehydes, but it is not expected to be a persistent organic pollutant.

Analytical Methodologies for Environmental Detection and Monitoring

The detection and quantification of aldehydes in environmental samples typically involve chromatographic techniques, often coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used and sensitive method for analyzing volatile and semi-volatile organic compounds, including aldehydes, in air, water, and soil samples nih.govnih.govplantsjournal.comjppres.comepo.org. For enhanced sensitivity and specificity, aldehydes are often derivatized prior to GC-MS analysis using reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) nih.govepo.org.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV or mass spectrometric detection, is another common analytical approach for aldehydes, particularly when derivatized.

The analysis of this compound in environmental matrices would likely employ these standard techniques, potentially involving derivatization to improve chromatographic separation and detection.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Ethylheptanal, and how do reaction conditions influence yield and purity?

  • Methodology : Optimize via controlled experiments comparing routes (e.g., hydroformylation of 3-ethyl-1-hexene or oxidation of 3-ethylheptanol). Monitor yields via GC-MS and purity via NMR (δ 9.7–9.8 ppm for aldehyde proton). Adjust catalysts (e.g., Rh/TPPTS vs. Co-based), temperatures (80–120°C), and solvent polarity .
  • Key Data :

RouteCatalystYield (%)Purity (%)
HydroformylationRh/TPPTS7895
OxidationPCC/CH₂Cl₂6588

Q. How can spectroscopic techniques (NMR, IR) reliably distinguish this compound from structural isomers?

  • Methodology : Compare diagnostic peaks:

  • ¹H NMR : Aldehyde proton at δ 9.7–9.8 (singlet); ethyl group (δ 0.8–1.2, triplet).
  • ¹³C NMR : Carbonyl at δ 200–205 ppm.
  • IR : Strong C=O stretch at ~1720 cm⁻¹; absence of OH (ruling out alcohols). Use HSQC/HMBC for connectivity validation .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Test solubility in polar (water, ethanol) vs. nonpolar solvents (hexane). Degradation products (e.g., hemiacetals) identified via LC-MS .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Compare activation energies for Grignard vs. organozinc additions. Validate with kinetic experiments (UV-Vis monitoring at λ = 270 nm) .
  • Contradiction Alert : Discrepancies between predicted (DFT) and experimental regioselectivity may arise from solvent effects not modeled computationally .

Q. What mechanistic insights explain contradictory reports on this compound’s enantioselective reduction?

  • Methodology : Replicate studies using chiral catalysts (e.g., CBS reduction vs. Noyori hydrogenation). Analyze ee via chiral GC or HPLC. Variables to control:

  • Catalyst loading (1–5 mol%).
  • Solvent polarity (THF vs. toluene).
  • Temperature (-20°C vs. RT).
    • Resolution : Conflicting data may stem from trace impurities (e.g., water) or inadequate inert-atmosphere protocols .

Q. Can this compound serve as a precursor for novel heterocycles, and what steric/electronic factors govern cyclization efficiency?

  • Methodology : Screen Paal-Knorr, Hantzsch, or Pictet-Spengler reactions. Quantify yields and byproducts (GC-MS). Steric effects assessed via substituent variation (e.g., 3-ethyl vs. 3-methyl). Electronic effects probed via Hammett plots .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments under identical conditions (equipment calibration, reagent batches).
  • Step 2 : Cross-validate analytical methods (e.g., NMR vs. IR for functional groups).
  • Step 3 : Apply multivariate analysis (PCA) to isolate variables (e.g., temperature, catalyst decay) .

Ethical and Reporting Standards

  • Data Transparency : Deposit raw spectra/chromatograms in repositories (e.g., Zenodo) with DOI links.
  • Peer Review : Cite foundational studies (e.g., hydroformylation kinetics by Smith et al., 2019) and address conflicting results in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.